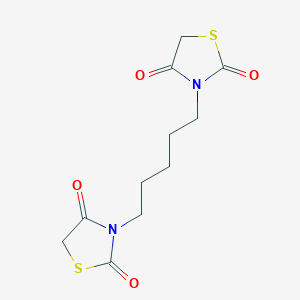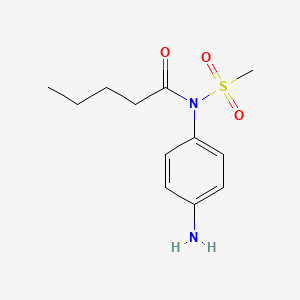
3,3'-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) is a heterocyclic compound that features a five-membered thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) typically involves the reaction of thiazolidine-2,4-dione with pentane-1,5-diol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antidiabetic properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diabetes and microbial infections.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) involves its interaction with specific molecular targets and pathways:
PPARγ Receptor: The compound stimulates the PPARγ receptor, which plays a role in regulating glucose and lipid metabolism, contributing to its antidiabetic activity.
Mur Ligase Enzyme: It also targets the cytoplasmic Mur ligase enzyme, which is involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
ROS Scavenging: The compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core structure and exhibit similar biological activities.
Iminothiazolidines: These compounds have a similar structure but with an imine group instead of a carbonyl group.
Uniqueness
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61531-84-8 |
|---|---|
Molekularformel |
C11H14N2O4S2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-[5-(2,4-dioxo-1,3-thiazolidin-3-yl)pentyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4S2/c14-8-6-18-10(16)12(8)4-2-1-3-5-13-9(15)7-19-11(13)17/h1-7H2 |
InChI-Schlüssel |
UNZCTZPIGQMGLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)S1)CCCCCN2C(=O)CSC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)](/img/structure/B14593092.png)
![2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14593094.png)
![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)
![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)


![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)




![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)

![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
